![molecular formula C19H22N2 B3046758 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- CAS No. 129226-09-1](/img/structure/B3046758.png)
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
説明
Synthesis Analysis
While specific synthesis details for “1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-” are not available, benzimidazole derivatives are generally synthesized by reacting ortho-phenylenediamines with benzaldehydes . The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-, also known as 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole:
Antimicrobial Activity
1H-Benzimidazole derivatives: have shown significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi . This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Properties
Studies have demonstrated that benzimidazole derivatives exhibit promising anticancer activities. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . This suggests their potential use in developing novel anticancer therapies.
Anti-inflammatory Effects
Benzimidazole derivatives have been investigated for their anti-inflammatory properties. They can modulate the inflammatory response by inhibiting key enzymes and pathways involved in inflammation . This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antiviral Applications
Research has shown that benzimidazole derivatives possess antiviral activities against a range of viruses. These compounds can interfere with viral replication and inhibit the spread of viruses . This highlights their potential in developing antiviral drugs, particularly for emerging viral infections.
Antioxidant Activity
Benzimidazole derivatives have been found to exhibit antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress . This suggests their potential use in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Enzyme Inhibition
Benzimidazole derivatives have been studied for their ability to inhibit various enzymes. For example, they can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . This makes them valuable in developing enzyme inhibitors for therapeutic applications.
Antiparasitic Activity
Some benzimidazole derivatives have shown efficacy against parasitic infections. They can disrupt the life cycle of parasites and inhibit their growth . This indicates their potential use in treating parasitic diseases such as malaria and leishmaniasis.
Neuroprotective Effects
Research has suggested that benzimidazole derivatives may have neuroprotective properties. They can protect neurons from damage and support neuronal survival . This makes them potential candidates for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
作用機序
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of the 2-methylpropylphenyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
Benzimidazole derivatives can influence a variety of biochemical pathways depending on their targets . For instance, they may inhibit enzyme activity, modulate receptor signaling, or interfere with protein-protein interactions .
Pharmacokinetics
For instance, the benzimidazole core may enhance the compound’s stability and bioavailability, while the 2-methylpropylphenyl group may influence its lipophilicity, which can affect its absorption and distribution .
Result of Action
Depending on its targets and mode of action, it may induce a variety of cellular responses, such as changes in enzyme activity, alterations in signal transduction, or modulation of cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .
特性
IUPAC Name |
2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGGLHQFUVHVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385501 | |
| Record name | 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |
CAS RN |
129226-09-1 | |
| Record name | 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)
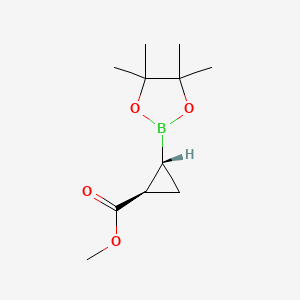
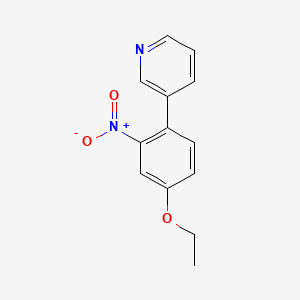


![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B3046684.png)
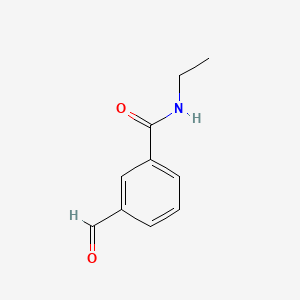
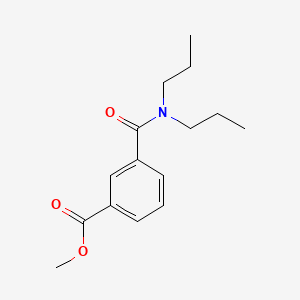
![2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B3046688.png)

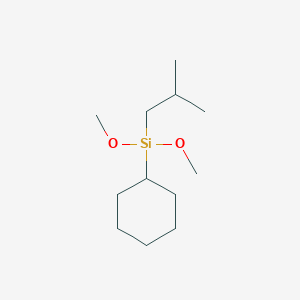

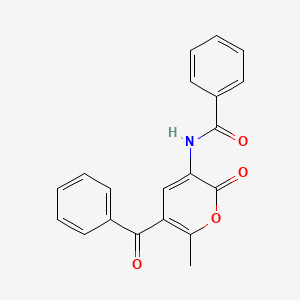
![Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-](/img/structure/B3046698.png)